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Compound of Interest

Combretastatin A-1 phosphate
Compound Name:
tetrasodium

Cat. No. B1684103

Combretastatin A-1 Phosphate (CA1P), and its closely related analog Combretastatin A-4
Phosphate (CA4P), are potent vascular disrupting agents (VDAS) that target the established
tumor vasculature, leading to a rapid shutdown of blood flow and subsequent tumor necrosis.
[1] While showing promise as monotherapies, their efficacy is often limited to the tumor core,
leaving a viable rim of peripheral tumor cells.[2] This has prompted extensive research into
combination therapies to enhance their anti-tumor activity. This guide provides a comparative
overview of the synergistic effects of CA1P and CA4P with other therapeutic agents, supported
by experimental data and detailed protocols.

Mechanism of Action: Disruption of Tubulin
Polymerization and Vascular Collapse

CA1P is a water-soluble prodrug that is dephosphorylated in vivo to its active form,
combretastatin A-1.[3] This active metabolite binds to the colchicine-binding site on (-tubulin,
inhibiting tubulin polymerization and disrupting the microtubule cytoskeleton of endothelial
cells.[1][4] This leads to endothelial cell shape changes, increased vascular permeability, and
ultimately, the collapse of the tumor vasculature.
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Mechanism of Action of Combretastatin A-1 Phosphate.
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Combination with Chemotherapy
Cisplatin

The combination of CA1P with the alkylating agent cisplatin has shown significant synergistic
anti-tumor activity in preclinical models. The rationale is that CA1P-induced vascular shutdown
can trap chemotherapy drugs within the tumor, increasing their local concentration and efficacy.

Quantitative Data Summary

Ke
Combinatio  Cancer CA1P/CA4P Cisplatin v Lo
Synergistic  Reference
n Agent Model Dose Dose
Outcome
) Significant
Murine .
. .. potentiation
CAl1P Adenocarcino 100 mg/kg Not Specified ) [3]1[5]
of anti-tumor
ma (MAC 29)
effects.
Significant
inhibition of
Human tumor growth
CA4P Osteosarcom  Not Specified  Not Specified  and lung [6]
a Xenograft metastasis
compared to
monotherapy.
Increased
anti-tumor
activity and
AC-7700 _
Murine Colon cure rate.
(CA-4 20-80 mg/kg 2.5-5 mg/kg [7]
o 26 Tumor Increased
derivative) ] )
cisplatin
concentration
in the tumor.

Experimental Protocol: CA1P and Cisplatin in a Murine Adenocarcinoma Model[3][5]

e Animal Model: Female inbred mice are used.
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o Tumor Implantation: A well-differentiated, transplantable murine colon adenocarcinoma
(MAC 29) is implanted.

e Treatment Groups:

o

Control (vehicle)

[¢]

CA1P alone (at its maximum tolerated dose)

o

Cisplatin alone

[e]

CA1P (100 mg/kg) in combination with cisplatin
e Drug Administration: Drugs are administered intraperitoneally.

o Endpoint: Tumor growth is monitored, and anti-tumor effects are evaluated.
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Workflow for Preclinical Study of CA1P and Cisplatin.
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Cytarabine

In hematological malignancies like Acute Myeloid Leukemia (AML), CA1P (also known as
OXi4503) has been investigated in combination with cytarabine (ARA-C). The dual-function of
OXi4503, exhibiting both vascular disrupting and cytotoxic properties, is thought to synergize
with the cytotoxic effects of cytarabine.[3][9]

Quantitative Data Summary

o . CA1P ] Key
Combinatio  Patient ] Cytarabine o
. (OXi4503) Synergistic  Reference
n Agent Population Dose
Dose Outcome

Overall
Response
Rate (ORR)
of 19% (2
CR,2CRi, 1

Cytarabine Relapsed/Ref MTD: 9.76 PR). Median

1g/m?2 [8][91[10][11]

(ARA-C) ractory AML mg/m2 OS of 528
days for
responders
vs. 113 days
for non-

responders.

CR: Complete Remission, CRi: Complete Remission with incomplete count recovery, PR:
Partial Response, MTD: Maximum Tolerated Dose, OS: Overall Survival.

Experimental Protocol: Phase 1B Clinical Trial of OXi4503 and Cytarabine (OXA)[8][10]

o Patient Population: Patients with relapsed or refractory Acute Myeloid Leukemia (AML) or

Myelodysplastic Syndrome (MDS).

o Study Design: Multicenter, Phase 1B dose-escalation study to determine the MTD and safety
profile of the combination.
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o Treatment Regimen: OXi4503 was administered in combination with cytarabine (OXA). The

starting dose of OXi4503 was 3.75 mg/mz2.

o Evaluation: Safety, tolerability, and anti-leukemic activity were assessed. Response rates

(CR, CRI, PR) and overall survival were key efficacy endpoints.

Combination with Anti-Angiogenic Agents

Bevacizumab

Combining a VDA like CA4P with an anti-angiogenic agent such as bevacizumab (an anti-

VEGF antibody) offers a complementary approach. While CA4P targets the established tumor

vasculature, bevacizumab inhibits the formation of new blood vessels, potentially preventing

the revascularization of the tumor rim that survives VDA therapy.[3][12][13]

Quantitative Data Summary

Combinatio Patient
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CA4P Dose
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Synergistic
Outcome

Reference

Bevacizumab

Advanced
Solid

Malignancies

Recommend
ed Phase Il
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[B1012][14][15]

Experimental Protocol: Phase | Clinical Trial of CA4P and Bevacizumab[3][8][12]

o Patient Population: Patients with advanced solid malignancies.
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o Study Design: A 2-center, open-label, single-arm, dose-escalation study.
e Treatment Regimen:

o CA4P administered intravenously (IV) over 10 minutes at escalating doses (45, 54, and 63
mg/m?).

o Bevacizumab administered as a 90-minute IV infusion at a constant dose of 10 mg/kg.

o CA4P was given as a single agent on day 1, then in combination with bevacizumab every
14 days, with bevacizumab administered four hours after CA4P on day 8 and subsequent
cycles.

e Functional Imaging: Dynamic contrast-enhanced MRI (DCE-MRI) was performed at baseline,
after CA4P alone, and after the first combination cycle to assess changes in tumor perfusion
and vascular permeability.

Combination with Radiation Therapy

The synergy between VDAs and radiation is based on the premise that the VDA-induced
hypoxia can sensitize tumors to radiation. Additionally, radiation can damage the tumor
vasculature, an effect that can be potentiated by a VDA.

Quantitative Data Summary

Ke
Combinatio  Cancer Radiation v o
CA4P Dose Synergistic Reference
n Agent Model Dose
Outcome
Significant
C3H Mouse enhancement
Radiation Mammary 250 mg/kg Not Specified  of tumor [16]
Carcinoma response to
radiation.

Experimental Protocol: CA4P and Radiation in a C3H Mouse Mammary Carcinoma Model[16]
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e Animal Model: CDF1 mice with transplanted C3H mammary carcinoma.

e Treatment Groups:

Control

[¢]

o

CA4P alone (250 mg/kg)

[e]

Radiation alone

CA4P in combination with radiation

(¢]

e Drug and Radiation Administration:

o CA4P was dissolved in saline and injected intraperitoneally.

o Tumors were locally irradiated in non-anesthetized mice.

o The timing of CA4P administration relative to radiation was varied (before, during, or after).
e Endpoints:

o Tumor blood perfusion was estimated using 8RbCl extraction and Hoechst 33342
fluorescent labeling.

o Necrotic fraction was determined from histological sections.

o Tumor response was assessed by local tumor control.

Underlying Signaling Pathway: Disruption of VE-
Cadherin Signaling

A key mechanism underlying the vascular-disrupting effects of CA4P is the interference with
vascular endothelial-cadherin (VE-cadherin) signaling.[1][2][17][18] VE-cadherin is a crucial
component of endothelial cell-cell junctions, and its disruption leads to increased permeability
and vascular collapse. CA4P has been shown to rapidly disrupt the engagement of VE-
cadherin, leading to the disassociation of the VE-cadherin/pB-catenin/Akt signaling pathway.[2]
[17][18]
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CA4P-Mediated Disruption of VE-Cadherin Signaling.
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This disruption of VE-cadherin signaling explains the selective and rapid effect of
combretastatins on the unstable vasculature of tumors. The synergy with anti-VE-cadherin
antibodies further supports this mechanism, as the combination leads to a marked reduction in
microvessel density.[17]

Conclusion

Combretastatin A-1 Phosphate and its analogs demonstrate significant synergistic anti-tumor
effects when combined with a variety of other therapeutic agents. The combination with
chemotherapy can enhance drug delivery and efficacy, while co-administration with anti-
angiogenic agents provides a complementary attack on the tumor vasculature. Furthermore,
the potentiation of radiation therapy highlights the potential for multi-modal treatment
strategies. The underlying mechanism of vascular disruption through the inhibition of tubulin
polymerization and interference with VE-cadherin signaling provides a strong rationale for
these combination approaches. Further clinical investigation is warranted to optimize dosing
and scheduling and to identify patient populations most likely to benefit from these synergistic
therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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